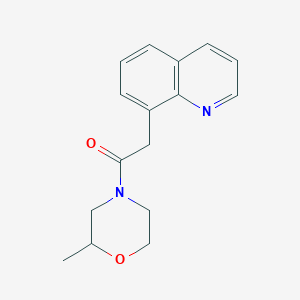
Azepan-1-yl-(4-methylsulfinylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl-(4-methylsulfinylphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of ketones and is also known as sulfoxide ketone. Its chemical formula is C16H21NO2S, and its molecular weight is 295.41 g/mol.
Mechanism of Action
The mechanism of action of Azepan-1-yl-(4-methylsulfinylphenyl)methanone is not fully understood. However, it is believed to act by inhibiting the activation of the NF-κB signaling pathway, which is responsible for the production of inflammatory cytokines. This compound may also inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects
Azepan-1-yl-(4-methylsulfinylphenyl)methanone has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases. It can also inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of Azepan-1-yl-(4-methylsulfinylphenyl)methanone is its high purity and stability, which makes it suitable for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Future Directions
There are several future directions for research on Azepan-1-yl-(4-methylsulfinylphenyl)methanone. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancers. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, Azepan-1-yl-(4-methylsulfinylphenyl)methanone is a promising chemical compound that has potential applications in the field of medicine. Its anti-inflammatory and anti-cancer properties make it a promising therapeutic agent for several diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Azepan-1-yl-(4-methylsulfinylphenyl)methanone is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-methylsulfinylbenzoyl chloride with azepan-1-amine in the presence of a base such as sodium hydroxide. The resulting product is then further purified using techniques such as recrystallization or column chromatography.
Scientific Research Applications
Azepan-1-yl-(4-methylsulfinylphenyl)methanone has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is its use as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases.
properties
IUPAC Name |
azepan-1-yl-(4-methylsulfinylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-18(17)13-8-6-12(7-9-13)14(16)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYWOVCJGYGZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)
![1-[4-(Piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508021.png)

![N-[(1-methylbenzimidazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7508034.png)

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)




